molecular formula C20H32BrClN2O2S B12753909 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride CAS No. 120482-72-6

3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride

Cat. No.: B12753909
CAS No.: 120482-72-6
M. Wt: 479.9 g/mol
InChI Key: HDCUVVLAURERDT-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(331)nonane, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a diazabicyclononane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride typically involves multiple steps. The initial step often includes the formation of the diazabicyclononane core, followed by the introduction of the bromophenyl and sulfonyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The diazabicyclononane core provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
  • 3-((4-Methylphenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride

Uniqueness

3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

120482-72-6

Molecular Formula

C20H32BrClN2O2S

Molecular Weight

479.9 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C20H31BrN2O2S.ClH/c1-4-5-6-11-22-12-16-14-23(15-17(13-22)20(16,2)3)26(24,25)19-9-7-18(21)8-10-19;/h7-10,16-17H,4-6,11-15H2,1-3H3;1H

InChI Key

HDCUVVLAURERDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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